molecular formula C15H18ClN3O4 B2829808 N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide CAS No. 868680-48-2

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide

Cat. No.: B2829808
CAS No.: 868680-48-2
M. Wt: 339.78
InChI Key: RHNPSKBFFRXZGS-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl aromatic ring linked to a 2,3-dioxopiperazine moiety via an acetamide bridge. The 4-ethyl substitution on the dioxopiperazine ring distinguishes it structurally from related compounds.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4/c1-3-18-6-7-19(15(22)14(18)21)9-13(20)17-11-8-10(16)4-5-12(11)23-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNPSKBFFRXZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 4-ethyl-2,3-dioxopiperazine.

    Acylation Reaction: The key step involves the acylation of 5-chloro-2-methoxyaniline with an acylating agent like acetyl chloride or acetic anhydride to form the intermediate acetamide.

    Coupling Reaction: The intermediate is then coupled with 4-ethyl-2,3-dioxopiperazine under suitable conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Processes: Depending on the scale, batch or continuous flow processes may be employed to optimize yield and efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, or distillation may be used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications could be explored, such as its use as a lead compound in drug discovery.

    Industry: It may find applications in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Altering Pathways: Influencing cellular pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamide can be contextualized against the following analogs:

Structural Analogues with Anticancer Activity

  • Compound 6e (N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide): Key Features: Combines pyridinyl and oxadiazolylsulfanyl groups. Activity: Exhibits potent cytotoxicity against PANC-1 (IC50 = 4.6 μM) and HepG2 (IC50 = 2.2 μM) cancer cells .
  • N-(5-chloro-2-methoxyphenyl)-2-(1-naphthyloxy)acetamide (CAS 420823-84-3): Key Features: Contains a naphthyloxy substituent. Activity: No explicit data provided, but naphthyl groups often enhance lipophilicity and membrane permeability . Comparison: The dioxopiperazine in the target compound may offer improved solubility compared to the naphthyloxy group.

Enzyme Inhibitors and Anti-inflammatory Agents

  • N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives :
    • Key Features : Oxadiazole-thioether linkages.
    • Activity : Act as lipoxygenase inhibitors (anti-inflammatory) with IC50 values comparable to standard drugs .
    • Comparison : The dioxopiperazine moiety in the target compound may shift activity toward protease or kinase inhibition, given the piperazine ring’s prevalence in such targets.

Agricultural and Pesticidal Analogues

  • Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide) :
    • Key Features : Thienyl and methoxyalkyl groups.
    • Activity : Herbicidal action via lipid biosynthesis inhibition .
    • Comparison : The target compound’s aromatic and dioxopiperazine groups suggest a pharmaceutical rather than pesticidal application.

Structural Diversity and Pharmacokinetic Implications

  • N-(5-chloro-2-methoxyphenyl)-2-[methyl(thiophen-2-ylmethyl)amino]acetamide (CAS 878594-89-9): Key Features: Thiophene-methylamino substitution. Activity: Undisclosed, but thiophene rings often modulate cytochrome P450 interactions . Comparison: The dioxopiperazine in the target compound may reduce hepatic metabolism compared to thiophene-based analogs.

Data Table: Comparative Analysis of Key Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity IC50/EC50 Reference
This compound (Target) Acetamide with 5-chloro-2-methoxyphenyl and 4-ethyl-2,3-dioxopiperazine 4-Ethyl-dioxopiperazine Hypothesized pharmaceutical N/A N/A
Compound 6e Acetamide with pyridinyl and oxadiazolylsulfanyl Oxadiazole-sulfanyl, methoxyphenyl Anticancer 4.6 μM (PANC-1)
Dimethenamid Acetamide with thienyl and methoxyalkyl Thienyl, chloro Herbicidal N/A
N-(5-chloro-2-methoxyphenyl)-2-(1-naphthyloxy)acetamide Acetamide with naphthyloxy Naphthyloxy Undisclosed N/A
N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-oxadiazol-2-ylthio)butanamide Butanamide with oxadiazole-thioether Oxadiazole-thioether Lipoxygenase inhibition Comparable to NSAIDs

Critical Research Findings and Mechanistic Insights

  • Anticancer Activity : Oxadiazole and pyridinyl substituents enhance cytotoxicity in acetamide derivatives, as seen in Compound 6e . The target compound’s dioxopiperazine may mimic these effects via chelation or hydrogen bonding.
  • Enzyme Inhibition : Oxadiazole-thioether derivatives show potent lipoxygenase inhibition, suggesting that electron-withdrawing groups (e.g., dioxopiperazine) could similarly modulate enzyme activity .
  • Structural Optimization: Substitutions on the piperazine ring (e.g., ethyl in the target compound) are known to fine-tune pharmacokinetics, such as plasma half-life and blood-brain barrier penetration .

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